molecular formula C16H9F3O B1624315 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde CAS No. 437611-95-5

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde

Cat. No.: B1624315
CAS No.: 437611-95-5
M. Wt: 274.24 g/mol
InChI Key: GPRDKCXNKMUPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde is a substituted benzaldehyde derivative featuring a trifluoromethyl (-CF₃) group at the para position of a phenyl ring, connected via an ethynyl (-C≡C-) linkage to the benzaldehyde core. This compound is of significant interest in organic and medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances electrophilic reactivity and stabilizes intermediates in cross-coupling reactions . Its structural design makes it a versatile precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials, particularly in Sonogashira couplings and other transition-metal-catalyzed reactions .

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O/c17-16(18,19)15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-20/h1-4,6-7,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDKCXNKMUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451010
Record name 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437611-95-5
Record name 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde typically involves the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction between a suitable alkyne and a trifluoromethylated phenyl compound.

    Aldehyde Formation: The ethynyl intermediate is then subjected to formylation to introduce the benzaldehyde moiety.

Common reagents used in these reactions include trifluoromethylated phenyl compounds, alkynes, and formylating agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The -CF₃ group increases lipophilicity and metabolic stability compared to -NO₂ or -O-CF₃ derivatives .
  • Nitro (-NO₂) groups (as in 10a) significantly enhance electrophilicity, enabling faster reaction kinetics in Suzuki-Miyaura couplings compared to the parent compound .
  • Amino groups (e.g., -N(CH₂CH₃)₂ in 8a) introduce electron-donating effects, shifting absorption/emission spectra for optical applications .

Key Trends :

  • Lower reaction temperatures (e.g., 50°C for 10a) are feasible with electron-deficient aryl halides due to enhanced oxidative addition .
  • Bulky substituents (e.g., -N(CH₂CH₃)₂ in 8a) may reduce yields due to steric hindrance .

Physicochemical Properties

Property 2-((4-CF₃-phenyl)ethynyl)benzaldehyde 10a 8a 4-(4-CF₃-phenoxy)benzaldehyde
Melting Point (°C) Not reported 105–107 Not reported ~80–82 (predicted)
Solubility Low in water, high in DCM/THF Insoluble in water Soluble in MeCN Low in polar solvents
λmax (nm) ~280 (UV-vis) ~310 ~350 (fluorescence) ~290

Insights :

  • The -CF₃ group reduces water solubility but improves compatibility with organic solvents, facilitating use in hydrophobic reaction environments.
  • Fluorophores like 8a exhibit red-shifted absorption due to extended conjugation and amino donor groups .

Biological Activity

2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12F3O\text{C}_{16}\text{H}_{12}\text{F}_3\text{O}

This compound features a trifluoromethyl group attached to a phenyl ring, linked via an ethynyl group to a benzaldehyde moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiosemicarbazone derivatives derived from benzaldehyde have shown significant cytotoxic activity against various human tumor cell lines, with IC50 values ranging from 0.01 to 9.87 μM . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is posited that the compound may interact with specific cellular targets involved in cancer proliferation and survival pathways. For example, molecular docking studies have indicated that related compounds can inhibit prolyl-specific oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders .

Study on Thiosemicarbazone Derivatives

A study investigated the biological activities of thiosemicarbazone derivatives based on benzaldehyde. These derivatives exhibited potent inhibition against POP with IC50 values between 10.14 and 41.73 μM, indicating their potential use in treating central nervous system disorders . The study utilized various analytical techniques such as NMR and mass spectrometry for structural confirmation.

Cytotoxicity Assessment

Another assessment focused on the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives had significant antiproliferative activity, suggesting that modifications at the phenyl ring could lead to enhanced biological activity .

Data Summary

Compound IC50 (μM) Biological Activity
This compoundTBDPotential anticancer agent
Thiosemicarbazone Derivative 3a10.14 ± 0.72POP inhibitor
Thiosemicarbazone Derivative0.01 - 9.87Cytotoxic against various tumor lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.